



## In-Depth Technical Guide: Quizartinib-d8

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Quizartinib-d8 |           |
| Cat. No.:            | B15604564      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of **Quizartinib-d8**, a deuterated analog of the potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, Quizartinib. This document is intended to support research and development activities by providing key data on its chemical and physical properties, analytical methods for its characterization, and its biological context.

### **Quantitative Data Summary**

While a specific Certificate of Analysis for a single batch of **Quizartinib-d8** is not publicly available, the following tables summarize typical quality control data based on information from various suppliers and related scientific literature. It is important to note that some data pertains to the non-deuterated parent compound, Quizartinib, and is provided here for reference.

Table 1: Physical and Chemical Properties



| Property                   | Specification                                                                                                           | Source                                 |
|----------------------------|-------------------------------------------------------------------------------------------------------------------------|----------------------------------------|
| Chemical Name              | N-(5-(tert-butyl)isoxazol-3-yl)-<br>N'-(4-(7-(2-morpholinoethoxy-<br>d8)imidazo[2,1-b]benzothiazol-<br>2-yl)phenyl)urea | Inferred from Quizartinib<br>structure |
| Synonyms                   | AC220-d8                                                                                                                | [1]                                    |
| CAS Number                 | 1300734-19-3                                                                                                            | [1]                                    |
| Molecular Formula          | C29H24D8N6O4S                                                                                                           | Inferred from Quizartinib structure    |
| Molecular Weight           | 568.78 g/mol                                                                                                            | Calculated                             |
| Appearance                 | White to off-white powder                                                                                               | [2]                                    |
| Purity (Quizartinib)       | ≥98%                                                                                                                    | [2][3]                                 |
| Purity ([2H4]-Quizartinib) | >95%                                                                                                                    | [4]                                    |
| Solubility (Quizartinib)   | Soluble in DMSO (to 100 mM)                                                                                             | [3]                                    |

Table 2: Analytical Data Summary

| Analytical Test                               | Typical Results                                                |
|-----------------------------------------------|----------------------------------------------------------------|
| High-Performance Liquid Chromatography (HPLC) | Purity ≥98% (for Quizartinib)                                  |
| Mass Spectrometry (MS)                        | Consistent with the expected mass for the deuterated compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Spectrum consistent with the deuterated structure.             |

### **Experimental Protocols**

Detailed methodologies for the quality control and analysis of Quizartinib and its deuterated analogs are crucial for accurate research. The following protocols are based on published



analytical methods.[4]

## High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of a Quizartinib sample.

#### Instrumentation:

HPLC system with a UV detector

#### **Chromatographic Conditions:**

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm)
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid
- Flow Rate: 1.0 mL/min
- · Detection: UV at 254 nm
- Injection Volume: 10 μL
- Column Temperature: 30°C

#### Method:

- Prepare a standard solution of Quizartinib of known concentration in a suitable solvent (e.g., DMSO).
- Prepare the sample solution of Quizartinib at a similar concentration.
- Inject the standard and sample solutions into the HPLC system.
- Analyze the resulting chromatograms to determine the peak area of Quizartinib and any impurities.



 Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.

## Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quantification

This method is adapted from a validated assay for the quantification of Quizartinib in plasma, using a deuterated internal standard ([2H4]-Quizartinib).[4]

Objective: To accurately quantify **Quizartinib-d8** in a biological matrix.

#### Instrumentation:

 UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

#### **UPLC Conditions:**

- Column: Acquity UPLC BEH C18 1.7 μm (2.1 × 100 mm)[4]
- Mobile Phase A: 10 mM ammonium acetate and 0.1% acetic acid in water[4]
- Mobile Phase B: 0.1% acetic acid in acetonitrile[4]
- Gradient: A linear gradient from 30% to 99% of mobile phase B.[4]
- Flow Rate: 0.4 mL/min[4]
- Column Temperature: 45°C[4]
- Injection Volume: 3 μL[4]

#### MS/MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)[4]
- Multiple Reaction Monitoring (MRM) Transitions:



- Quizartinib: m/z 561.2 → 420.9 (quantifier), 561.2 → 114 (qualifier)[4]
- [2H4]-Quizartinib (Internal Standard): Specific transition to be determined based on the deuteration pattern.
- Cone Voltage: 40 V (for Quizartinib)[4]
- Collision Energy: 30 eV (for quantifier ion) and 40 eV (for qualifier ion) for Quizartinib[4]

#### Method:

- Sample Preparation: Perform a liquid-liquid extraction of the plasma samples.
- Calibration Standards: Prepare a series of calibration standards with known concentrations of Quizartinib-d8 and a fixed concentration of the internal standard.
- Analysis: Inject the prepared samples and calibration standards into the UPLC-MS/MS system.
- Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of **Quizartinib-d8** in the unknown samples from the calibration curve.

# Mandatory Visualizations Signaling Pathway of FLT3 and Inhibition by Quizartinib

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are common in Acute Myeloid Leukemia (AML) and lead to its constitutive activation.[5][6] This results in the uncontrolled proliferation of leukemia cells through the activation of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[7][8] Quizartinib is a potent and selective inhibitor of FLT3, binding to the ATP-binding site of the receptor and preventing its autophosphorylation and subsequent activation of these downstream pathways.[7]





Click to download full resolution via product page

Caption: FLT3 signaling and inhibition by Quizartinib.

## Experimental Workflow for Quizartinib-d8 Quality Control



The quality control of **Quizartinib-d8** involves a series of analytical tests to ensure its identity, purity, and quality. A typical workflow is outlined below.





Click to download full resolution via product page

Caption: Quality control workflow for **Quizartinib-d8**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Quizartinib LKT Labs [lktlabs.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Validation of pharmacokinetic model for quizartinib quantified by UPLC-MS/MS in patients with FLT3-ITD negative newly diagnosed acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 6. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: Quizartinib-d8]. BenchChem,
   [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15604564#quizartinib-d8-certificate-of-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com